molecular formula C10H11ClO4 B3277184 Methyl 4-chloro-3,5-dimethoxybenzoate CAS No. 65566-15-6

Methyl 4-chloro-3,5-dimethoxybenzoate

Cat. No. B3277184
CAS RN: 65566-15-6
M. Wt: 230.64 g/mol
InChI Key: IKWUWBWADVGEHQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

For more detailed atomic coordinates and displacement parameters, refer to the published paper .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-chloro-3,5-dimethoxybenzoate is utilized in various synthesis and characterization processes. For instance, it's involved in the production of 4,6-dimethoxy-7-trichloromethyl-phthalide, which is an intermediate compound in synthesizing 3,5-dimethoxyphthalic anhydride, a precursor for substituted anthraquinones, hypericin, and its derivatives (Liu Zuliang, 2007). Additionally, its derivatives have been identified in studies on endophytic fungi from the South China Sea, contributing to the discovery of novel compounds with potential antimicrobial and antitumor activities (X. Xia et al., 2011).

Chemical Reactions and Kinetics

This compound is also significant in studies of chemical reactions and kinetics. It is used in the analysis of competitive nucleophilic attack in organic reactions, as illustrated in a study exploring the kinetics of reactions with hydroxide ions (M. R. Crampton & C. Greenhalgh, 1986). In these reactions, this compound's behavior provides insights into the mechanistic aspects of organic chemical processes.

Pharmaceutical and Chemical Synthesis

In the field of pharmaceutical and chemical synthesis, this compound plays a crucial role. For example, it is an intermediate in the synthesis of 3,5-dimethoxybenzaldehyde, a compound used in various synthetic pathways (Y. Xiu, 2003). This demonstrates its utility in the development and manufacturing of chemical and pharmaceutical products.

Biological and Environmental Studies

In biological and environmental studies, derivatives of this compound are examined for their interactions with biological systems and their role in environmental processes. A study on Sporomusa enzymes, for instance, revealed the O-demethylase activity in cleaving the methyl-oxygen linkages of related compounds under anaerobic conditions (E. Stupperich, R. Konle, & C. Eckerskorn, 1996). This research contributes to our understanding of microbial metabolism and its environmental implications.

Safety and Hazards

  • Safety Information : Refer to the MSDS for safety details.

properties

IUPAC Name

methyl 4-chloro-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWUWBWADVGEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222116
Record name Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65566-15-6
Record name Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65566-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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